1-(ethanesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
The compound 1-(ethanesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine features a piperidine core substituted at the 1-position with an ethanesulfonyl group and at the 3-position with a 1,3,4-oxadiazole ring bearing a thiophen-2-yl moiety. This structure combines electron-withdrawing (ethanesulfonyl) and aromatic (thiophene-oxadiazole) components, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-2-21(17,18)16-7-3-5-10(9-16)12-14-15-13(19-12)11-6-4-8-20-11/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJXMXRLUDWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(ethanesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group and a thiophene ring linked to an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 286.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene and oxadiazole groups are known to modulate enzyme activity and receptor interactions, enhancing the compound’s solubility and bioavailability due to the ethanesulfonyl group.
Key Mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been identified as a pharmacophore that can inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase (TS) .
- Antimicrobial Activity : Studies indicate that compounds containing the oxadiazole structure exhibit significant antimicrobial properties against various bacterial strains .
Biological Activities
This compound has been evaluated for several biological activities, including:
Antimicrobial Activity
Research has shown that derivatives of oxadiazole exhibit notable antimicrobial effects. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have indicated that derivatives can inhibit cancer cell proliferation in cell lines such as HCT116 and MCF7. The presence of the oxadiazole ring enhances the lipophilicity of the compound, facilitating its transport across cell membranes .
Case Studies
Several studies highlight the biological efficacy of similar compounds:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. Compounds showed IC50 values ranging from 0.47 to 1.4 µM against TS proteins, indicating potent anticancer properties .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of synthesized oxadiazole derivatives using disc diffusion methods. Results indicated enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
Data Summary
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound 1 : 1-(2,5-Dimethylfuran-3-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1226443-11-3)
- Key Differences: The 1-position substituent is a 2,5-dimethylfuran-3-carbonyl group instead of ethanesulfonyl.
- Impact :
Compound 2 : 2-[5-(2-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Piperidine Hydrochloride (CAS 1803562-01-7)
- Key Differences :
- The oxadiazole is substituted with a 2-fluorophenyl group, and the piperidine lacks the 1-ethanesulfonyl moiety.
- The hydrochloride salt improves aqueous solubility.
- Impact :
Compound 3 : 2-[[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]-1-(4-Methylpiperidin-1-yl)Ethanone (CAS 851129-74-3)
- Key Differences: The oxadiazole is linked to a benzodioxin group via a sulfanyl bridge. The 1-position substituent is a 4-methylpiperidinyl-ethanone.
- Impact: The bulky benzodioxin group may hinder steric interactions in binding pockets, while the ethanone group modifies electronic properties .
Compound 4 : 3-{5-[1-(3-Methoxypropyl)Piperidin-4-yl]-1,3,4-Oxadiazol-2-yl}-1-(Propan-2-yl)-1H-Indazole (CAS 1428862-32-1)
- Key Differences :
- A methoxypropylpiperidine substituent on the oxadiazole and an indazole core.
- Impact :
Physicochemical and Pharmacological Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
